molecular formula C12H12ClNO2 B2585629 6-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride CAS No. 2551116-92-6

6-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride

Cat. No.: B2585629
CAS No.: 2551116-92-6
M. Wt: 237.68
InChI Key: GXZCCCWTKRINAG-UHFFFAOYSA-N
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Description

6-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C12H11NO2·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methylamino group attached to the naphthalene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 6-nitronaphthalene-2-carboxylic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methylation: The amino group is then methylated using a methylating agent such as methyl iodide.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

6-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also act as a fluorescent probe, allowing researchers to study molecular interactions and pathways in real-time.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Dimethylamino)naphthalene-2-carboxylic acid
  • 6-(Ethylamino)naphthalene-2-carboxylic acid
  • 6-(Amino)naphthalene-2-carboxylic acid

Uniqueness

6-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methylamino group enhances its solubility and reactivity compared to other similar compounds. Additionally, its hydrochloride form improves its stability and ease of handling in various experimental conditions.

Biological Activity

6-(Methylamino)naphthalene-2-carboxylic acid; hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by its naphthalene structure, which is known for its versatility in biological applications. The presence of the methylamino group enhances its interaction with biological targets.

PropertyValue
IUPAC Name6-(Methylamino)naphthalene-2-carboxylic acid; hydrochloride
Molecular FormulaC12H13ClN2O2
Molecular Weight250.69 g/mol
SolubilitySoluble in water

The biological activity of 6-(Methylamino)naphthalene-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The methylamino group may enhance its binding affinity, leading to increased potency against specific biological targets.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that derivatives of naphthalene-2-carboxylic acids exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 6-(Methylamino)naphthalene-2-carboxylic acid have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
  • Cytotoxicity : In vitro studies using various cancer cell lines have reported that this compound can induce cytotoxic effects, potentially serving as a chemotherapeutic agent. It has been evaluated for its ability to reverse drug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

Case Studies

  • Antibacterial Activity :
    • A study evaluated the antimicrobial effects of various naphthalene derivatives, including 6-(Methylamino)naphthalene-2-carboxylic acid. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, showing promising results with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against Escherichia coli and Bacillus mycoides .
  • Cytotoxicity Against Cancer Cells :
    • In a study focused on drug-resistant leukemia cells (P388/ADR), derivatives of naphthalene-2-carboxylic acids demonstrated significant reversal of drug resistance at concentrations ranging from 40 to 80 µg/ml. The percentage enhancement in drug activity was noted to be between 33.58% and 90.67%, indicating strong potential for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the naphthalene ring significantly affect the biological activity of the compound. For example, substituents on the carboxylic acid moiety can alter solubility and binding characteristics, enhancing or diminishing biological effects.

Properties

IUPAC Name

6-(methylamino)naphthalene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c1-13-11-5-4-8-6-10(12(14)15)3-2-9(8)7-11;/h2-7,13H,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZCCCWTKRINAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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